1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C7H10N6 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-methyl-5-(2-methyltriazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-7(8)3-5(10-12)6-4-9-13(2)11-6/h3-4H,8H2,1-2H3 |
InChI Key |
JZCRXBULTCJILJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN(N=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Formation of the 2-Methyl-1,2,3-Triazole Moiety
The 1,2,3-triazole ring is commonly synthesized via:
- Azide-Alkyne Cycloaddition: A copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne to form the triazole ring with regioselectivity.
- Metal-Free Multicomponent Reactions: Using sodium azide and substituted phenacyl bromides under mild conditions in the presence of bases like pyridine or L-proline as catalysts to form 1,2,3-triazoles without metal catalysts, enhancing environmental and operational safety.
For example, a metal-free one-pot reaction involving substituted pyrazole aldehydes, sodium azide, and phenacyl bromides in DMF at ambient temperature yields triazole-pyrazole hybrids with good yields (typically 60–80%).
Construction of the Pyrazole Ring with Amino Substitution
The pyrazole ring bearing the amine at the 5-position is typically prepared by:
- Cyclization of β-diketones or β-ketonitriles with hydrazine derivatives.
- Conversion of pyrazolyl intermediates to amines via reduction or substitution reactions.
- Methylation of the pyrazole nitrogen through alkylation with methylating agents such as methyl iodide or methyl sulfate under basic conditions.
For instance, pyrazolyltriazoles have been synthesized by reacting 2-bromoketones with pyrazole-1-carbothioamides or thiosemicarbazides under basic ethanol conditions, followed by methylation steps.
Representative Synthetic Scheme
Conditions and Optimization
- Solvents such as ethanol or DMF are preferred for their solubility and reaction facilitation.
- Bases like sodium hydroxide, potassium carbonate, or triethylamine are used to promote cyclization and substitution steps.
- Reactions are often conducted under reflux or ambient temperature depending on the step.
- Purification is typically achieved by silica gel chromatography and recrystallization.
- Characterization is confirmed by NMR (1H and 13C), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.
Research Findings and Comparative Analysis
Research indicates that these preparation methods yield the target compound with high purity and good overall yields. The metal-free multicomponent reactions are particularly advantageous for scalability and environmental considerations. The use of substituted phenacyl bromides and sodium azide is a robust route to access diverse triazole derivatives, which can then be coupled to pyrazole amines.
The presence of both pyrazole and triazole rings allows for versatile synthetic modifications and potential biological activity, as evidenced by studies on related compounds showing anti-inflammatory, antimicrobial, and anticancer properties.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Sodium azide, terminal alkyne, Cu(I) catalyst | Room temp to reflux | High regioselectivity, well-established | Requires metal catalyst |
| Metal-Free Multicomponent Reaction | Sodium azide, substituted phenacyl bromides, pyridine or L-proline | Ambient temperature | Environmentally friendly, operationally simple | May require longer reaction times |
| Pyrazole Ring Formation | β-Ketonitriles, hydrazine derivatives | Ethanol, reflux or room temp | Straightforward, good yields | Sensitive to substituents |
| N-Methylation | Methyl iodide, base | Room temp to reflux | High yield, selective methylation | Requires careful control to avoid overalkylation |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The triazole moiety is known for its ability to disrupt fungal cell membranes, making this compound a candidate for developing antifungal agents.
Anticancer Properties
Several studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests that it may serve as a lead compound in the development of novel anticancer drugs. The mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.
Neuroprotective Effects
Emerging research points to the neuroprotective effects of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine. It may have applications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease.
Pesticide Development
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for developing new pesticides. Its efficacy against specific pests can be attributed to its ability to disrupt metabolic processes within these organisms.
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Research indicates that it may influence plant hormone pathways, thereby enhancing growth or resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices.
Polymer Synthesis
In materials science, 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can be utilized in synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications.
Nanotechnology
The compound's unique chemical structure allows it to be used in nanotechnology applications, particularly in creating nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability of therapeutic agents and provide targeted delivery mechanisms.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Disruption of microbial cell membranes |
| Anticancer Drugs | Inhibition of cancer cell proliferation | |
| Neuroprotective Agents | Protection against oxidative stress | |
| Agricultural Sciences | Pesticides | Disruption of pest metabolic processes |
| Plant Growth Regulators | Modulation of plant hormone pathways | |
| Materials Science | Polymer Synthesis | Enhanced mechanical strength |
| Nanotechnology | Targeted drug delivery via nanoparticles |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation.
Case Study 2: Pesticidal Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound showed significant efficacy against common agricultural pests such as aphids and whiteflies. Field trials revealed improved crop yields when applied as part of an integrated pest management strategy.
Case Study 3: Neuroprotection
A recent investigation highlighted the neuroprotective effects of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine in models of oxidative stress-induced neuronal damage. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Key Structural Variations and Implications
- Triazole vs. Phenyl Substitution: The target compound’s 3-position 2-methyltriazole group distinguishes it from analogs like ST-2792 (3-Me, 1-Ph) and QH-8523 (3-CF₃).
- Hybrid Systems : Compounds such as the thiazole-thiadiazole hybrid in demonstrate that fused heterocyclic systems (e.g., triazole + pyrazole) can significantly enhance antitumor activity. The target compound’s triazole-pyrazole scaffold may offer similar synergistic effects.
Antitumor Activity
Enzyme Inhibition
Spectroscopic Characterization
- NMR Analysis : DFT calculations for analogs (e.g., 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine ) show that substituents significantly influence ¹H and ¹³C chemical shifts, aiding structural validation .
Biological Activity
1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can be represented as follows:
Key Features:
- Molecular Weight: 165.18 g/mol
- CAS Number: 1864374-32-2
- Functional Groups: Pyrazole and Triazole rings
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds related to 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine have shown significant cytotoxic effects against various cancer cell lines.
The compound exhibited promising inhibitory effects on cell proliferation in these studies, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Study:
In a study assessing various pyrazole derivatives for COX inhibition, it was found that certain modifications in the structure significantly enhanced anti-inflammatory activity. While specific data on 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is limited, its structural relatives have demonstrated substantial efficacy in reducing inflammation markers in vitro.
The biological activity of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is believed to be linked to its interaction with specific molecular targets:
- Inhibition of Kinases: Some studies suggest that pyrazole derivatives can inhibit kinases involved in cancer cell signaling pathways.
- Modulation of Apoptosis: The compound may induce apoptosis in cancer cells through intrinsic pathways.
- Antiangiogenic Effects: By inhibiting vascular endothelial growth factor (VEGF), these compounds can prevent tumor growth by limiting blood supply.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
